3-Hydroxy-1-methylquinolin-1-ium iodide
Description
3-Hydroxy-1-methylquinolin-1-ium iodide is a quaternary ammonium salt derived from the quinoline heterocycle, featuring a hydroxyl (-OH) substituent at the 3-position and a methyl group at the 1-position. This article compares this compound with similar compounds, emphasizing structural, physicochemical, and functional differences.
Properties
IUPAC Name |
1-methylquinolin-1-ium-3-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.HI/c1-11-7-9(12)6-8-4-2-3-5-10(8)11;/h2-7H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPAFJOISPNNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylquinolin-1-ium iodide typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the methylation of 3-hydroxyquinoline followed by the introduction of an iodide ion. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methylquinolin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Applications in Fluorescent Imaging
One of the primary applications of 3-Hydroxy-1-methylquinolin-1-ium iodide is in the field of fluorescent imaging . Its ability to penetrate cell membranes allows it to be used as a fluorescent probe for live-cell imaging. Studies have shown that derivatives of quinoline compounds can effectively stain intracellular organelles, providing valuable insights into cellular processes. For instance, related compounds have been used successfully to stain the nucleus after cell membrane permeabilization, highlighting their potential in cellular studies .
Biochemical Assays
This compound has also found applications as a fluorogenic substrate in biochemical assays. It can be hydrolyzed by cholinesterases to produce highly fluorescent products, making it useful for detecting enzyme activity in various biological samples. For example, AMQI (7-acetoxy-1-methylquinolinium iodide), a derivative of this compound, is utilized in fluorimetric assays to determine acetylcholinesterase activity in plant extracts . This application showcases its utility in both research and clinical diagnostics.
Pharmaceutical Development
The quinoline scaffold, which includes this compound, is extensively used in drug design due to its diverse biological activities. Compounds derived from this scaffold have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that modifications to the quinoline structure can enhance its pharmacological effects, making it a valuable target for developing new therapeutics .
Fluorescence Properties
A study focusing on the photophysical properties of related compounds highlighted the significant fluorescence quantum yields achievable with derivatives of quinoline. For instance, compounds derived from 2-oxo-pyrano[2,3-b]indolizine exhibited quantum yields reaching up to 92%, indicating that structural modifications can lead to enhanced fluorescence suitable for imaging applications .
Enzyme Activity Detection
In a practical application involving cholinesterase activity detection, fluorogenic substrates based on quinoline were tested for their efficacy. The results demonstrated that these substrates could reliably indicate enzyme activity levels through fluorescence intensity changes, thus proving their usefulness in biochemical assays .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinoline ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their molecular formulas, and substituent-driven properties:
Key Observations :
- Substituent Reactivity: The bromo substituent in 3-bromo-1-methylquinolin-1-ium iodide enables participation in halogen-bonding or cross-coupling reactions, unlike the hydroxy group, which favors hydrogen bonding .
- Steric Effects: The iodopropyl chain in 1-(3-iodopropyl)-4-methylquinolin-1-ium iodide introduces steric hindrance, likely reducing crystal symmetry and altering melting points .
Physicochemical Properties
- Polarity and Solubility: The hydroxy group in this compound increases polarity, enhancing solubility in polar solvents (e.g., water, DMSO) compared to bromo or iodo derivatives.
- Thermal Stability : Bulky substituents (e.g., iodopropyl) may reduce thermal stability due to disrupted packing, whereas bromo or hydroxy groups enhance stability through stronger intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-1-methylquinolin-1-ium iodide to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves quaternization of 2-methylquinoline with 3-iodo-1-propanol under reflux in a polar aprotic solvent (e.g., acetonitrile). Purification via recrystallization using ethanol/water mixtures is critical to remove unreacted precursors. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures purity. Structural confirmation requires H NMR (e.g., quinolinium proton signals at δ 8.5–9.5 ppm) and mass spectrometry (expected molecular ion at m/z 329.18) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the quinolinium core and hydroxypropyl chain (e.g., methyl group at δ ~2.7 ppm, hydroxyl proton at δ ~4.5 ppm).
- FT-IR : Peaks at ~3400 cm (O–H stretch) and 1600 cm (aromatic C=C) validate functional groups.
- LC-MS/MS : High-resolution mass spectrometry (e.g., Thermo Scientific ICS5000+) confirms molecular weight and fragmentation patterns .
Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K is processed via SHELXT for space group determination and SHELXL for refinement. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Structure Solution : SHELXT automates phase determination via intrinsic phasing.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy. Validate using PLATON to check for missed symmetry or twinning .
Advanced Research Questions
Q. How does the hydroxyl group in this compound enhance its solubility and bioavailability for drug delivery?
- Methodological Answer : The hydroxypropyl chain increases hydrophilicity, measured via logP assays (e.g., shake-flask method). Comparative studies with non-hydroxylated analogs (e.g., 2-methylquinolinium iodide) show improved aqueous solubility (e.g., >50 mg/mL vs. <10 mg/mL). Bioavailability is assessed using Caco-2 cell monolayers to simulate intestinal absorption .
Q. What computational strategies model the interaction of this compound with biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayer systems (e.g., POPC membranes) to study insertion dynamics. Parameters include free energy of binding and membrane perturbation.
- Docking Studies : Use AutoDock Vina to predict binding affinities with membrane proteins (e.g., transporters).
- QSAR Models : Correlate structural features (e.g., alkyl chain length) with permeability data .
Q. How does this compound compare to other quinolinium derivatives in antimicrobial activity?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Comparative
| Compound | MIC (µg/mL) | Notes |
|---|---|---|
| Target compound | 8–16 | Enhanced solubility |
| 2-Methylquinolinium iodide | 32–64 | Lower bioavailability |
| Quinolinium chloride | 16–32 | Cytotoxicity at higher doses |
| Structural modifications (e.g., hydroxyl groups) reduce cytotoxicity while maintaining efficacy . |
Q. What methodological challenges arise in validating crystallographic data for this compound?
- Methodological Answer : Common issues include:
- Twinned Crystals : Use PLATON to detect twinning and refine using SHELXL’s TWIN/BASF commands.
- Disorder : Model disordered iodide ions or solvent molecules with PART/SUMP restraints.
- Validation Tools : Check R-factor convergence (<5% discrepancy) and ADP consistency with CheckCIF .
Q. How can ion chromatography (IC) assess the purity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
